![molecular formula C24H41ClN2S B12551681 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 144452-89-1](/img/structure/B12551681.png)
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound belonging to the class of imidazolium salts. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a decyl chain, and a phenyl group attached to an imidazolium core. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes .
Vorbereitungsmethoden
The synthesis of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a multi-step processThe final step involves the formation of the imidazolium salt by reacting the intermediate with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolium core can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halide salts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions, serving as a solvent and catalyst.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on biological molecules, while the butylsulfanyl group can undergo redox reactions, affecting cellular redox balance. The decyl and phenyl groups contribute to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride include:
1-[(Butylsulfanyl)methyl]-3-methylpyridinium chloride: This compound has a similar butylsulfanyl group but differs in the core structure, which is based on pyridinium instead of imidazolium.
1-[(Butylsulfanyl)methyl]-3,4-dimethylpyridinium chloride: Similar to the previous compound, but with additional methyl groups on the pyridinium core.
The uniqueness of this compound lies in its specific combination of functional groups and its imidazolium core, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
144452-89-1 |
|---|---|
Molekularformel |
C24H41ClN2S |
Molekulargewicht |
425.1 g/mol |
IUPAC-Name |
1-(butylsulfanylmethyl)-3-decyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H40N2S.ClH/c1-3-5-7-8-9-10-11-15-18-25-19-20-26(22-27-21-6-4-2)24(25)23-16-13-12-14-17-23;/h12-14,16-17,19-20,24H,3-11,15,18,21-22H2,1-2H3;1H |
InChI-Schlüssel |
DHSGNCQTJNFJDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C=C[NH+](C1C2=CC=CC=C2)CSCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
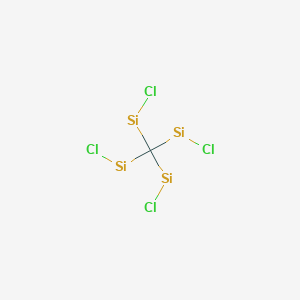
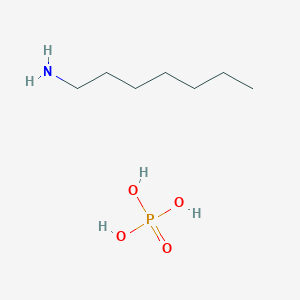
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
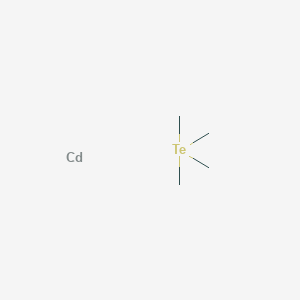
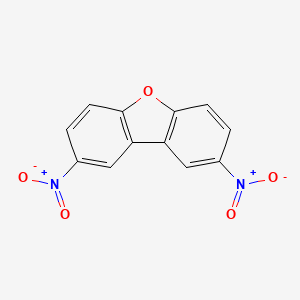
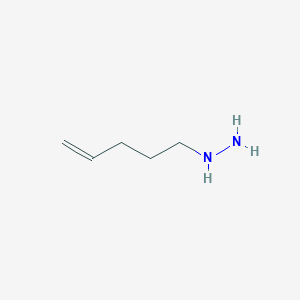
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
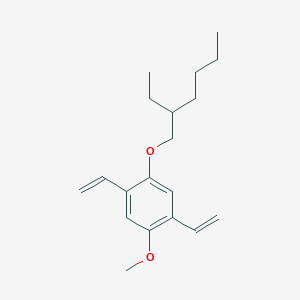
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
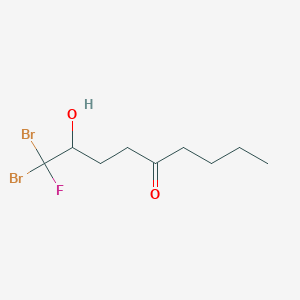
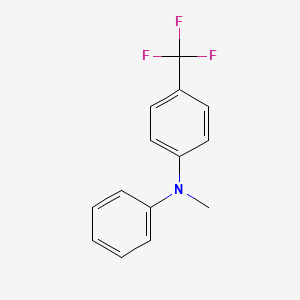
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)
